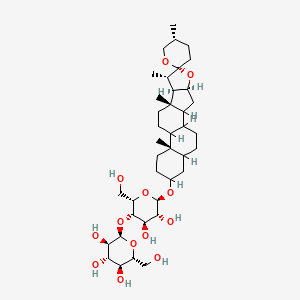
Adenine, 9-beta-D-ribopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenine, 9-beta-D-ribopyranosyl-, can be achieved through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond . Another method includes the use of enzymatic transglycosylation reactions, where adenine is transferred to a ribose moiety .
Industrial Production Methods
Industrial production of adenine, 9-beta-D-ribopyranosyl-, often involves fermentation processes using microorganisms such as Streptomyces antibioticus . These microorganisms can produce the compound naturally, which is then extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to form inosine.
Reduction: Reduction reactions can convert adenosine to deoxyadenosine.
Substitution: Substitution reactions can occur at the ribose moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include inosine, deoxyadenosine, and various substituted adenosine derivatives .
Aplicaciones Científicas De Investigación
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:
Mecanismo De Acción
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through its interaction with adenosine receptors (A1, A2A, A2B, and A3) in the body . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation . The binding of adenosine to these receptors can lead to the activation or inhibition of various signaling pathways, depending on the receptor subtype and tissue context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to adenine, 9-beta-D-ribopyranosyl-, include:
Inosine: A nucleoside formed by the oxidation of adenosine.
Deoxyadenosine: A nucleoside formed by the reduction of adenosine.
Vidarabine: An antiviral nucleoside analog similar in structure to adenosine.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interaction with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions through receptor binding distinguishes it from other similar nucleosides .
Propiedades
Número CAS |
18031-19-1 |
|---|---|
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
Clave InChI |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)



![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)



![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)

![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
